Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

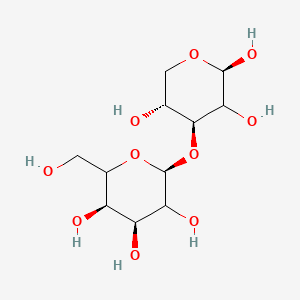

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is a synthetic compound used primarily in research to study the apoptotic process. It is an aldehyde that has been found to activate caspases, which are aspartyl proteases, at high concentrations . This compound also has significant activation of n-terminal protein kinase when irradiated with UV light .

Mechanism of Action

Target of Action

The primary target of Ac-Tyr-Val-Lys-Asp-aldehyde is Caspase-1 . Caspase-1 is a type of enzyme known as a cysteine-aspartic protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation. By inhibiting Caspase-1, Ac-Tyr-Val-Lys-Asp-aldehyde can influence these processes.

Mode of Action

Ac-Tyr-Val-Lys-Asp-aldehyde acts as an inhibitor of Caspase-1 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can lead to changes in cellular processes such as apoptosis and inflammation.

Biochemical Pathways

The inhibition of Caspase-1 by Ac-Tyr-Val-Lys-Asp-aldehyde affects the apoptosis pathway. Caspase-1 is a key player in the initiation of this pathway, and its inhibition can prevent the cascade of events leading to programmed cell death. This can have downstream effects on cellular health and survival .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its bioavailability.

Result of Action

By inhibiting Caspase-1, Ac-Tyr-Val-Lys-Asp-aldehyde can prevent the initiation of apoptosis, potentially promoting cell survival . This could have implications for diseases associated with excessive apoptosis, such as anemia-associated chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .

Action Environment

The action of Ac-Tyr-Val-Lys-Asp-aldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that the presence of this solvent could impact its efficacy .

Biochemical Analysis

Biochemical Properties

Ac-Tyr-Val-Lys-Asp-aldehyde is a caspase-1 inhibitor . Caspase-1 is an enzyme involved in the inflammatory response and programmed cell death, or apoptosis . By inhibiting this enzyme, Ac-Tyr-Val-Lys-Asp-aldehyde can potentially modulate these processes .

Cellular Effects

The effects of Ac-Tyr-Val-Lys-Asp-aldehyde on cells are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ac-Tyr-Val-Lys-Asp-aldehyde exerts its effects by binding to caspase-1 and inhibiting its activity . This can lead to changes in gene expression and other cellular processes .

Preparation Methods

The synthesis of Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) involves multiple steps, typically starting with the protection of amino groups followed by coupling reactions to form the peptide chain

Chemical Reactions Analysis

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) undergoes several types of chemical reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is used in various scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing.

Biology: The compound is used to study the apoptotic process by activating caspases.

Industry: The compound is used in the development of custom antibody labeling.

Comparison with Similar Compounds

Similar compounds to Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) include other peptide aldehydes that activate caspases. Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is unique due to its specific sequence and the presence of the aldehyde group, which allows it to effectively activate caspases and study the apoptotic process. Other similar compounds include:

- Ac-Asp-Glu-Val-Asp-aldehyde

- Ac-Leu-Glu-His-Asp-aldehyde

- Ac-Ile-Glu-Thr-Asp-aldehyde .

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGHFYULXWTKCY-ROQCDXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) impact UVB-induced apoptosis in human keratinocytes?

A1: Ac-Tyr-Val-Lys-Asp-aldehyde is a known inhibitor of caspase-1 (also known as ICE-like protease). The research paper examined the effects of UVB irradiation on human keratinocyte HaCaT cells and found that UVB exposure leads to apoptotic changes. While the study showed that UVB irradiation led to a small increase in caspase-1 activity, pre-treatment with Ac-Tyr-Val-Lys-Asp-aldehyde did not have a significant effect on UVB-induced apoptosis in these cells []. This suggests that while caspase-1 activity might be slightly elevated after UVB exposure, it does not play a central role in the apoptotic process in this specific context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

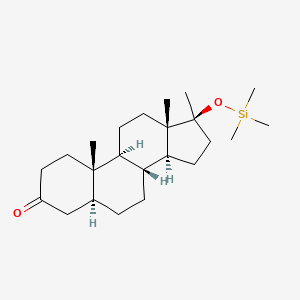

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)

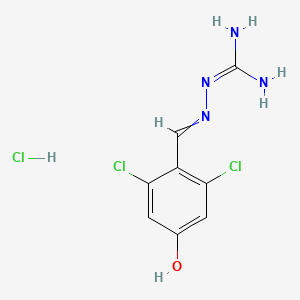

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)